![molecular formula C16H19N B14588326 4-[(2,3-Dimethylphenyl)methyl]-2,5-dimethylpyridine CAS No. 61171-06-0](/img/structure/B14588326.png)
4-[(2,3-Dimethylphenyl)methyl]-2,5-dimethylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2,3-Dimethylphenyl)methyl]-2,5-dimethylpyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds that contain a nitrogen atom in the six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,3-Dimethylphenyl)methyl]-2,5-dimethylpyridine can be achieved through various synthetic routes. One common method involves the reaction of 2,3-dimethylbenzyl chloride with 2,5-dimethylpyridine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2,3-Dimethylphenyl)methyl]-2,5-dimethylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the phenyl group are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-[(2,3-Dimethylphenyl)methyl]-2,5-dimethylpyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[(2,3-Dimethylphenyl)methyl]-2,5-dimethylpyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethylpyridine: Lacks the dimethylphenyl group, resulting in different chemical properties.
4-Benzyl-2,5-dimethylpyridine: Similar structure but with a benzyl group instead of a dimethylphenyl group.
2,3-Dimethylphenylpyridine: Similar structure but with different substitution patterns on the pyridine ring.
Uniqueness
4-[(2,3-Dimethylphenyl)methyl]-2,5-dimethylpyridine is unique due to the specific arrangement of the dimethylphenyl group and the dimethylpyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
61171-06-0 |
|---|---|
Formule moléculaire |
C16H19N |
Poids moléculaire |
225.33 g/mol |
Nom IUPAC |
4-[(2,3-dimethylphenyl)methyl]-2,5-dimethylpyridine |
InChI |
InChI=1S/C16H19N/c1-11-6-5-7-15(14(11)4)9-16-8-13(3)17-10-12(16)2/h5-8,10H,9H2,1-4H3 |
Clé InChI |
CWDVOISMDXLCGQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)CC2=C(C=NC(=C2)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


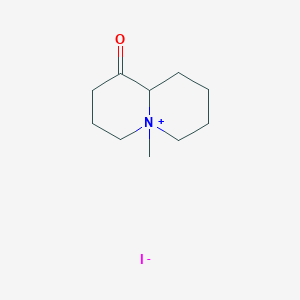

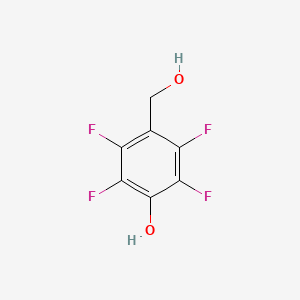

![3,3'-[(E)-Diazenediyl]bis(3-methyl-2-methylidenebutanoic acid)](/img/structure/B14588277.png)
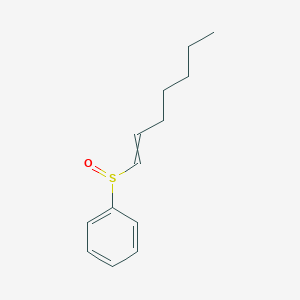
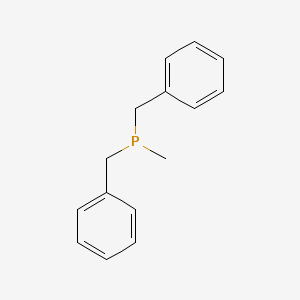
![Acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]-, ethyl ester](/img/structure/B14588296.png)

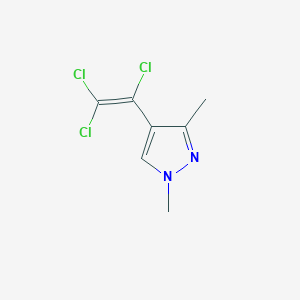
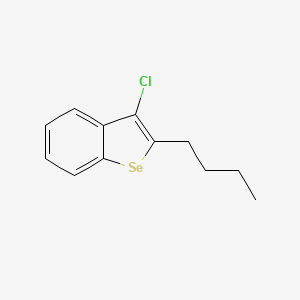

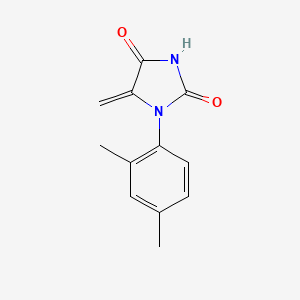
![1-[(4-Chlorophenyl)methyl]-4,7-dimethylquinolin-2(1H)-one](/img/structure/B14588320.png)
